

A Technical Guide to the Spectroscopic Data of 2',4',6'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acetylisodurene	
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This guide provides a comprehensive overview of the spectroscopic data for 2',4',6'-trimethylacetophenone, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Information

• IUPAC Name: 1-(2,4,6-trimethylphenyl)ethan-1-one[1]

Synonyms: 2-Acetylmesitylene, Acetomesitylene, Mesityl methyl ketone[2]

CAS Number: 1667-01-2[3][4][5][6]

Molecular Formula: C₁₁H₁₄O[2][3][4]

Molecular Weight: 162.23 g/mol [2][3][5][6]

Chemical Structure:

C---C / \ / C---C | | | CH3 CH3 CH3

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2',4',6'-trimethylacetophenone.



Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not explicitly			
found in search			
results			

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum was reported in CDCl₃.[3][7]

Chemical Shift (δ) ppm	Assignment
Specific peak assignments not explicitly found in search results	

Note: While several sources confirm the availability of ¹³C NMR data and specify the solvent used, the precise chemical shifts for each carbon atom were not detailed in the provided search results. Researchers should refer to spectral databases for the full dataset.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
Specific peak assignments not explicitly found in search results	

Note: An IR spectrum for 2',4',6'-trimethylacetophenone is available, but a detailed assignment of the absorption bands was not present in the search results.[4] Key expected signals would include C=O stretching for the ketone and C-H stretching for the aromatic and methyl groups.

Mass Spectrometry (MS)



m/z	Assignment

Specific fragmentation data not explicitly found in search results

Note: The availability of mass spectrometry data has been indicated.[3] The molecular ion peak [M]⁺ would be expected at approximately m/z 162.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of 2',4',6'-trimethylacetophenone.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

- The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[8]
- Before acquiring the sample data, the magnetic field should be shimmed to optimize its homogeneity.
- For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.



• For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

- As 2',4',6'-trimethylacetophenone is a liquid at room temperature, a simple liquid film can be prepared.[3]
- Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin, uniform film.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the prepared salt plates in the sample holder of the IR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- Prepare a dilute solution of 2',4',6'-trimethylacetophenone in a volatile organic solvent (e.g., methanol or acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

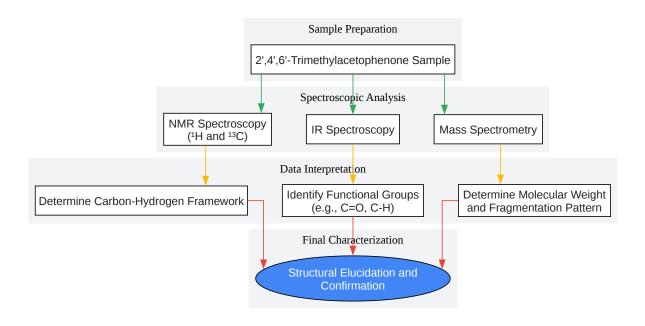
• For GC-MS analysis, the sample is first vaporized and separated on a GC column.



- The separated components then enter the ion source of the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of 2',4',6'-trimethylacetophenone.



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Caption: Workflow for the spectroscopic characterization of 2',4',6'-Trimethylacetophenone.



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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2',4',6'-Trimethylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15380558#spectroscopic-data-of-2-4-6-trimethylacetophenone]

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